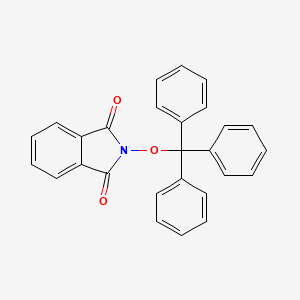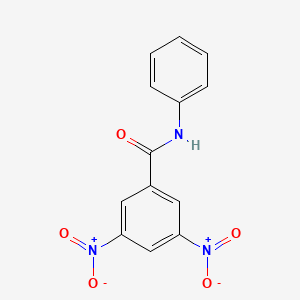
Éther de cholestéryle et d'isoamyle
Vue d'ensemble
Description
Cholesteryl isoamyl ether is an organic compound formed by the esterification of cholesterol and isoamyl alcohol. It is a colorless to pale yellow oily liquid at room temperature. The chemical formula of cholesteryl isoamyl ether is C38H64O, and its molecular weight is 536.92 g/mol .
Applications De Recherche Scientifique
Cholesteryl isoamyl ether has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Drug Delivery: It is used in the formulation of drug delivery systems due to its ability to interact with lipid membranes.
Bioimaging: Cholesteryl isoamyl ether is employed in bioimaging applications to enhance the visibility of biological structures.
Liquid Crystals: It is used in the development of cholesterol-based liquid crystals, which have applications in display technologies.
Anticancer and Antimicrobial Research: Cholesteryl isoamyl ether derivatives are being investigated for their potential anticancer and antimicrobial properties.
Mécanisme D'action
Target of Action
The primary target of Cholesteryl isoamyl ether is Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
Cholesteryl isoamyl ether interacts with CETP, which regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . The interaction of Cholesteryl isoamyl ether with CETP can modulate the transfer of CEs, thereby influencing lipoprotein cholesterol levels .
Biochemical Pathways
The action of Cholesteryl isoamyl ether affects the cholesterol homeostasis pathway . This pathway involves the regulation of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . By interacting with CETP, Cholesteryl isoamyl ether can influence these processes, thereby modulating cholesterol homeostasis .
Pharmacokinetics
The compound’s interaction with cetp suggests that it may influence the plasma levels of low-density lipoprotein cholesterol (ldl-c) and high-density lipoprotein cholesterol (hdl-c) .
Result of Action
The interaction of Cholesteryl isoamyl ether with CETP can lead to changes in plasma cholesterol levels . Specifically, it can lower LDL-C levels and increase HDL-C levels . These changes can influence the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Analyse Biochimique
Biochemical Properties
It is known that cholesteryl esters, a class of compounds to which Cholesteryl isoamyl ether belongs, play a crucial role in the storage and transport of cholesterol within cells .
Cellular Effects
Cholesterol and its derivatives are known to have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that cholesteryl esters can be transferred among lipoproteins by proteins such as Cholesteryl Ester Transfer Protein (CETP), which could potentially involve Cholesteryl isoamyl ether .
Temporal Effects in Laboratory Settings
One study has raised concerns about the stability of certain radiolabeled cholesteryl ethers, suggesting that these compounds should be analyzed for biological stability before use in experiments .
Dosage Effects in Animal Models
It is known that the effects of cholesterol and its derivatives can vary with different dosages in animal models .
Metabolic Pathways
Cholesterol and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Cholesterol and its derivatives are known to be transported and distributed within cells and tissues by various transporters and binding proteins .
Subcellular Localization
Cholesterol and its derivatives are predominantly localized to cell membranes, where they interact with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl isoamyl ether can be synthesized through the esterification reaction between cholesterol and isoamyl alcohol. The reaction typically involves the use of a catalyst such as thionyl chloride to facilitate the condensation process .
Industrial Production Methods: In industrial settings, the preparation of cholesteryl isoamyl ether may involve the use of large-scale esterification reactors where cholesterol and isoamyl alcohol are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl isoamyl ether primarily undergoes reactions typical of ethers, such as cleavage of the C–O bond by strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like hydrochloric acid or sulfuric acid are commonly used to cleave the ether bond.
Oxidation and Reduction: Cholesteryl isoamyl ether can also undergo oxidation and reduction reactions under specific conditions, although these are less common.
Major Products: The major products formed from the cleavage of cholesteryl isoamyl ether include cholesterol and isoamyl alcohol.
Comparaison Avec Des Composés Similaires
- Cholesteryl butyl ether
- Cholesteryl isopropyl ether
- Cholesteryl propyl ether
Comparison: Cholesteryl isoamyl ether is unique due to its specific esterification with isoamyl alcohol, which imparts distinct physicochemical properties compared to other cholesteryl ethers. For instance, cholesteryl butyl ether and cholesteryl isopropyl ether have different alkyl chain lengths, affecting their solubility and interaction with lipid membranes .
Cholesteryl isoamyl ether stands out for its specific applications in drug delivery and bioimaging, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJYEZUWQRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306145 | |
| Record name | Cholesteryl isoamyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74996-30-8 | |
| Record name | NSC174258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesteryl isoamyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)









